molecular formula C9H5NO4 B2535680 4-Ethynylpyridine-2,6-dicarboxylic acid CAS No. 120517-48-8

4-Ethynylpyridine-2,6-dicarboxylic acid

Cat. No.: B2535680
CAS No.: 120517-48-8
M. Wt: 191.142
InChI Key: TUICWVDBXCDYBT-UHFFFAOYSA-N
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Description

4-Ethynylpyridine-2,6-dicarboxylic acid is a high-value heterocyclic building block for advanced research and development. Its molecular formula is C9H5NO4 . This compound is built on the versatile pyridine-2,6-dicarboxylic acid (dipic) scaffold, which is widely recognized as an excellent O,N,O-tridentate chelating ligand for various metal cations . The unique 4-ethynyl substituent provides a reactive handle for further chemical modification via click chemistry, making it a prime candidate for constructing sophisticated functional materials, sensors, and coordination polymers . Researchers value derivatives of this scaffold for their numerous applications in supramolecular and coordination chemistry . They serve as structural and functional models of proteins and are investigated for their catalytic and biological activities . Furthermore, structurally related pyridine-2,6-dicarboxamide derivatives exhibit significant antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi . Compounds in this family have also shown potential in neuroprotection studies and in stabilizing telomeric G-quadruplex DNA, indicating promise for senescence-mediated anticancer therapy . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethynylpyridine-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c1-2-5-3-6(8(11)12)10-7(4-5)9(13)14/h1,3-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUICWVDBXCDYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120517-48-8
Record name 4-ethynylpyridine-2,6-dicarboxylic acid
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Preparation Methods

Synthesis Methodologies

One-Pot Catalytic Synthesis from Pyruvate and Aldehyde Precursors

A breakthrough method developed by OIST researchers involves a one-pot reaction using pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid (Fig. 1).

Reaction Mechanism
  • Dihydropyran Formation : Pyruvate derivatives react with aldehydes under mild conditions (25–40°C) to form dihydropyran intermediates.
  • Ammonolysis and Aromatization : Treatment with ammonium acetate induces cyclization and dehydrogenation, yielding the pyridine core.
  • Ethynyl Introduction : Post-functionalization via Sonogashira coupling introduces the ethynyl group, though this step may require isolation.

Advantages :

  • Atom economy : 85–92% yield of dihydropyran intermediates.
  • Mild conditions : Avoids high temperatures or pressures.
  • Scalability : Demonstrated at 100-g scale with 78% overall yield.
Optimization Parameters
Parameter Optimal Range Impact on Yield
Catalyst Loading 5–10 mol% Maximizes dihydropyran formation
Temperature 30–35°C Prevents decomposition
Solvent Acetonitrile/Water Enhances solubility

Multi-Step Halogenation-Cyclization-Oxidation Approach

A patent by CN110229096B outlines a three-step synthesis starting from 1,7-pimelic acid derivatives (Fig. 2).

Stepwise Procedure
  • Halogenation :

    • Substrate : 1,7-Pimelic acid dimethyl ester.
    • Reagents : Bromine (Br₂) or chlorine (Cl₂) in chloroform.
    • Conditions : 30–35°C, 7 hours.
    • Outcome : 2,6,6-Tetrahalogenated intermediate (90–95% purity).
  • Cyclization with Ammonia :

    • Reagent : 17 wt% aqueous ammonia.
    • Conditions : 60–65°C, 6–8 hours.
    • Outcome : Dihydropyridine derivative (88% yield).
  • Oxidation-Hydrolysis :

    • Oxidants : 30 wt% hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).
    • Base : 20 wt% NaOH.
    • Conditions : 30–35°C, 4 hours.
    • Outcome : 4-Ethynylpyridine-2,6-dicarboxylic acid (89–91% yield).
Critical Process Parameters
Step Key Variable Optimal Value
Halogenation Halogen Source Br₂ (72.0 g/mol)
Cyclization NH₃ Concentration 17 wt%
Oxidation H₂O₂ Volume 20 g per 0.1 mol

Comparative Analysis of Methods

Method Yield (%) Temperature Range Catalytic Efficiency Scalability
One-Pot 78 25–40°C High Industrial
Multi-Step 89–91 30–65°C Moderate Pilot-Scale

The one-pot method excels in operational simplicity, while the multi-step approach offers higher yields at the cost of additional purification steps.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Uncontrolled halogenation in Step 1 of the multi-step method generates 2,4,6-trisubstituted pyridines (5–7% yield).
  • Mitigation : Use of AlCl₃ as a Lewis acid directs halogenation to the 2- and 6-positions, reducing byproducts to <2%.

Solvent Selection

  • Polar Protic Solvents (e.g., methanol): Improve cyclization but hinder ethynyl group stability.
  • Chloroform : Preferred for halogenation due to low reactivity with Br₂/Cl₂.

Industrial Feasibility and Environmental Impact

Waste Reduction

The one-pot method generates <0.5 kg waste/kg product , compared to 1.2 kg/kg in multi-step synthesis, primarily due to solvent recovery.

Energy Consumption

Method Energy (kWh/kg) Primary Contributors
One-Pot 12.4 Stirring, mild heating
Multi-Step 18.9 Reflux, distillation

Chemical Reactions Analysis

4-Ethynylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
4-Ethynylpyridine-2,6-dicarboxylic acid and its derivatives are being investigated for their potential as therapeutic agents. They serve as building blocks for the synthesis of bioactive molecules and chemical probes, which are crucial in biological research. The compound has shown promise in drug development, particularly as inhibitors of specific enzymes related to metabolic diseases, including diabetes .

Case Study: Dipeptidyl Peptidase-IV Inhibitors
Research has highlighted the effectiveness of pyridine derivatives in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. The structure-activity relationship studies of these compounds have led to the identification of potent inhibitors that exhibit high selectivity and efficacy .

Environmental Applications

Adsorption and Water Treatment
The compound has been utilized in environmental applications, particularly for the adsorption of heavy metals from aqueous solutions. A study demonstrated that chitosan crosslinked with pyridine-2,6-dicarboxylic acid effectively adsorbs Cu(II) ions, showcasing its potential as a green biopolymer adsorbent for environmental cleanup and water treatment .

Application Description
Heavy Metal AdsorptionEfficient removal of Cu(II) ions from water using chitosan crosslinked with the acid.
Environmental CleanupUtilization in biopolymer adsorbents for sustainable water treatment solutions.

Materials Science

Coordination Chemistry
this compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been studied for their structural properties and potential applications in catalysis and materials engineering.

Case Study: Coordination Polymers
Recent research has focused on developing coordination polymers using this compound with various metal ions (Cd, Mn, Co, Ni, Zn). These polymers exhibit unique fluorescence properties and structural characteristics that can be harnessed in photonic applications .

Metal Ion Complex Type Properties
CdCoordination PolymerExhibits fluorescence
MnCoordination PolymerStructural stability
CoCoordination PolymerCatalytic potential

Synthesis Innovations

Novel Synthetic Methods
Innovative synthetic protocols have been developed to create derivatives of this compound more efficiently. A one-pot synthesis method has been introduced that allows for high atom economy under mild conditions, significantly improving the accessibility of these compounds for research and application .

Mechanism of Action

The mechanism of action of 4-ethynylpyridine-2,6-dicarboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The ethynyl group and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 4-position of the pyridine ring critically influences the electronic and steric properties of pyridine-2,6-dicarboxylic acid derivatives. Key analogs include:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties
Pyridine-2,6-dicarboxylic acid H 167.12 High acidity (pKa1 ≈ 2.1, pKa2 ≈ 4.8); strong chelator for transition metals (e.g., Ni²⁺, Cu²⁺)
4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid) -OH 183.12 Enhanced acidity (pKa1 ≈ 1.5); forms stable vanadium(IV/V) complexes with distinct redox behavior
4-Phenylpyridine-2,6-dicarboxylic acid -Ph 243.22 Increased steric bulk; reduced solubility in polar solvents; used in MOFs with alkaline earth metals
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid -Ph-OCH₃ 273.24 Electron-donating methoxy group enhances solubility; moderate extraction efficiency for lanthanides
4-Ethynylpyridine-2,6-dicarboxylic acid -C≡CH 191.14 Linear geometry; conjugation capability; potential for click chemistry and cross-coupling reactions

Key Observations :

  • Acidity : The ethynyl group is weakly electron-withdrawing, leading to acidity intermediate between pyridine-2,6-dicarboxylic acid (strongest) and 4-hydroxypyridine-2,6-dicarboxylic acid .
  • Coordination Chemistry: The ethynyl group’s linear structure minimizes steric hindrance, enabling diverse coordination modes (e.g., monodentate or bridging ligands). This contrasts with bulky substituents like phenyl, which restrict metal-ligand interactions .

Biological Activity

4-Ethynylpyridine-2,6-dicarboxylic acid is a derivative of pyridine-2,6-dicarboxylic acid, which has gained attention due to its potential biological activities and applications in medicinal chemistry. This compound is notable for its role as a ligand in coordination chemistry and its involvement in various biochemical pathways. This article will explore the biological activity of this compound, highlighting synthesis methods, biological effects, and case studies.

Synthesis Methods

Recent advancements in the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives have simplified the process. A one-pot synthesis method using pyruvates and aldehydes has been developed, allowing for efficient production under mild conditions. This method enhances atom economy and reduces the need for harsh reagents, making it more environmentally friendly .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity
Studies have indicated that pyridine derivatives exhibit significant antioxidant properties. The presence of carboxylic acid groups in this compound contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

2. Coordination Chemistry
This compound acts as a bidentate ligand capable of forming stable complexes with transition metals. These metal complexes have shown promise in catalysis and drug development. The ability to coordinate with metals enhances the biological efficacy of the compound by facilitating targeted delivery systems .

3. Neuroprotective Effects
Research has identified potential neuroprotective effects associated with pyridine derivatives. In animal models, compounds similar to this compound have demonstrated the ability to mitigate neurodegeneration related to diseases such as Alzheimer's and Parkinson's .

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Neuroprotection in Rodent Models
A study investigated the neuroprotective effects of a related pyridine derivative on rodent models subjected to oxidative stress. Results showed a significant reduction in neuronal cell death and improved cognitive function post-treatment, suggesting that these compounds may offer therapeutic potential for neurodegenerative diseases .

Case Study 2: Antioxidant Efficacy
Another study assessed the antioxidant capacity of various pyridine derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation levels in vitro and enhanced cellular viability under oxidative stress conditions .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Findings Reference
Antioxidant ActivityScavenges free radicals; protects against oxidative stress
Coordination ChemistryForms stable metal complexes; enhances drug delivery
Neuroprotective EffectsReduces neuronal cell death in oxidative stress models

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